6-amino-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. This specific compound features multiple functional groups, including an amino group and a carbonitrile group, which contribute to its reactivity and biological properties.
The compound can be synthesized through various chemical reactions involving starting materials like malononitrile and substituted phenols. Research studies have explored its synthesis and potential applications in drug development and other scientific fields.
This compound can be classified as:
The synthesis of 6-amino-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step reactions that may include condensation reactions between malononitrile and various aromatic aldehydes or ketones.
The molecular structure of 6-amino-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile features:
Key structural data includes:
The compound can participate in various chemical reactions typical of chromenes:
Reactions involving this compound often require careful control of conditions to prevent unwanted side reactions or degradation of sensitive functional groups.
The mechanism of action for compounds like 6-amino-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves:
Research suggests that chromene derivatives may exhibit anti-inflammatory or anticancer properties through mechanisms involving cell signaling pathways.
The physical properties of 6-amino-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile include:
Chemical properties include:
This compound has potential applications in various scientific fields:
The investigation of chromene derivatives as anticancer agents represents a significant frontier in medicinal chemistry, with 6-amino-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile (CAS 663214-48-0) emerging as a potent candidate in this class. This compound, also designated WAY-324168 or Antiproliferative agent-13, was first reported in conjunction with systematic structure-activity relationship studies targeting microtubule inhibition. Its discovery was documented by Zhang and colleagues in 2018, who identified it during a screening campaign for novel antimitotic agents capable of disrupting tubulin polymerization – a validated mechanism for anticancer therapeutics [1]. The compound demonstrated exceptional in vitro potency against human melanoma A375 cells, achieving half-maximal inhibitory concentration (IC50) values of 32.7 nanomolar. This efficacy surpassed many earlier chromene derivatives and positioned it as a lead compound for further optimization [1].
The structural evolution leading to this molecule reflects a broader trend in oncology drug discovery: the rational modification of natural product scaffolds. Chromene cores, inspired by plant-derived benzopyrans, were historically explored for their low toxicity profiles and synthetic accessibility. However, early chromenes exhibited only modest cytotoxic activity. The strategic incorporation of the 3,4,5-trimethoxyphenyl moiety at the C8 position and the carbonitrile group at C7 marked a pivotal advancement, yielding derivatives with significantly enhanced target engagement and cellular potency. This compound exemplifies the successful transition from naturally inspired structures to synthetic derivatives with drug-like properties suitable for oncological applications [1] [4].
Table 1: Key Developmental Milestones of Chromene-Based Antiproliferative Agents
| Research Phase | Structural Characteristics | Biological Activity |
|---|---|---|
| Early chromenes | Basic benzopyran scaffold, minimal substitutions | Moderate cytotoxicity (IC50 > 10 µM) |
| Intermediate analogs | Methoxy substitutions at single positions | Improved tubulin binding (IC50 ~ 1-5 µM) |
| WAY-324168 | 8-(3,4,5-trimethoxyphenyl); 7-cyano; 6-amino | IC50 = 32.7 nM (A375 cells) |
| Next-generation | Halogenated aryl variants (e.g., bromo-dimethoxyphenyl) | Variable potency across cancer cell lines |
6-Amino-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile belongs to a structurally distinct subclass of chromenes characterized by three critical pharmacophoric elements: a fused [1,3]dioxolo[4,5-g]chromene core, an electron-withdrawing carbonitrile group at the C7 position, and an amino functionality at C6. Its molecular formula is C20H18N2O6, with a molecular mass of 382.37 grams per mole [1]. The [1,3]dioxolo[4,5-g]chromene system incorporates a methylenedioxy bridge fused to the chromene ring, creating a planar, electron-rich region that facilitates interactions with biological targets. This bicyclic framework differs substantially from simpler chromenes through its constrained geometry and enhanced aromatic character, which influence both solubility and target binding [1] [7].
The carbonitrile group (-C≡N) at position 7 serves dual roles: it acts as a hydrogen bond acceptor and modulates electron density across the conjugated system. This electronic perturbation enhances interactions with tubulin’s colchicine binding site, a key target for antimitotic agents. Positioned adjacent to the carbonitrile, the C6 amino group (-NH2) functions as a hydrogen bond donor, critical for anchoring the molecule to tubulin through specific residues like β-tubulin Thr179. This configuration creates a push-pull electronic system that stabilizes the molecule in its bioactive conformation [1].
Comparative analysis with structural analogs highlights the significance of precise substitution patterns. For instance, replacement of the 3,4,5-trimethoxyphenyl with a 3-bromo-4,5-dimethoxyphenyl group (CAS 663214-57-1) yields a heavier derivative (C19H15BrN2O5, MW 431.24 grams per mole) but reduces antiproliferative efficacy against A375 cells. Similarly, derivatives featuring 2,6-difluorophenyl substitutions (e.g., C17H10F2N2O3, MW 328.27 grams per mole) exhibit diminished activity due to reduced hydrophobic contact surfaces and altered electronic properties [4] [6] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6